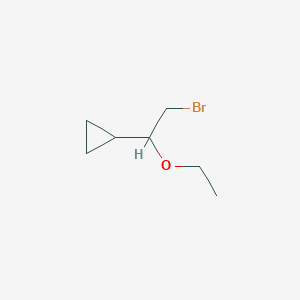

(2-Bromo-1-ethoxyethyl)cyclopropane

Description

Significance of Cyclopropane (B1198618) Scaffolds in Molecular Design

The utility of the cyclopropane ring in molecular design stems directly from its inherent chemical properties, which are a consequence of its strained nature and specific conformation.

Carbocyclic systems, particularly small rings like cyclopropane, are characterized by significant ring strain. nih.gov Cyclopropane itself possesses a ring strain of approximately 27-28 kcal/mol. nih.govmasterorganicchemistry.com This high intrinsic energy is a result of angle strain, caused by the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. masterorganicchemistry.comyoutube.com This inherent strain makes cyclopropanes highly reactive and "spring-loaded," meaning they can undergo ring-opening reactions that release this energy, providing a powerful thermodynamic driving force for various transformations. nih.govmasterorganicchemistry.com Consequently, functionalized cyclopropanes serve as versatile building blocks and intermediates in the synthesis of more complex molecules. researchgate.netnih.govresearchgate.net

The three carbon atoms of the cyclopropane ring are constrained to lie in the same plane, giving it a rigid, planar structure with no rotational freedom. libretexts.org This rigidity forces the neighboring C-H bonds into eclipsed conformations, resulting in maximum torsional strain. masterorganicchemistry.comlibretexts.org This constrained conformation is key to its reactivity. The C-C bonds in cyclopropane are weaker than those in alkanes and are often described as "bent" or "banana" bonds, possessing significant p-character. youtube.comscripps.edu This unique bonding model gives the cyclopropane ring some properties reminiscent of a double bond, allowing it to react with reagents like bromine and hydrogen bromide. youtube.com The combination of angle and torsional strain makes the ring susceptible to cleavage, a characteristic exploited in numerous synthetic applications. libretexts.orgnih.gov

Contextualization of Halogenated Cyclopropane Derivatives

Introducing a halogen atom, such as bromine, onto a cyclopropane structure adds another layer of synthetic versatility and influences the ring's electronic properties.

Bromine is a widely used and highly versatile functional group in organic synthesis. acsgcipr.org Organobromides are optimal starting points for many synthetic pathways because the bromine atom is a good leaving group in nucleophilic substitution reactions and a key participant in a vast array of metal-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the straightforward introduction of a wide variety of other functional groups, making brominated compounds valuable intermediates in the construction of complex molecules, including pharmaceuticals and agrochemicals. acsgcipr.orgresearchgate.netyoutube.com The process of introducing a bromine atom, known as bromination, is a fundamental transformation in organic chemistry. nih.gov

Substituents can significantly influence the geometry and reactivity of the cyclopropane ring. rsc.org Halogen atoms, being electronegative, can polarize the adjacent C-C bonds of the ring. researchgate.net This polarization can affect the ring's susceptibility to nucleophilic or electrophilic attack. While even highly strained rings like cyclopropane are kinetically stable towards many reagents, the introduction of substituents alters this reactivity. researchgate.net For instance, halogenated carbenes are commonly used to create gem-dihalocyclopropanes, which are themselves useful precursors for other structures like allenes. libretexts.orgwikipedia.org The specific influence of a bromoalkyl substituent, as in (2-Bromo-1-ethoxyethyl)cyclopropane, would modulate the electronic nature of the attached carbon, which in turn affects the properties and reactivity of the entire molecule.

Role of Ether Moieties in Cyclopropane Chemistry

Ethers can impact a molecule's polarity, solubility, and its ability to coordinate with metal catalysts or reagents. libretexts.org The oxygen atom in the ether linkage can act as a Lewis base, potentially directing or participating in reactions at nearby functional groups. In the context of drug design, ether groups can serve as hydrogen bond acceptors, which can be crucial for binding to biological targets. The metabolic stability of cyclopropyl (B3062369) ethers has also been noted as a valuable property in the development of pharmaceuticals. For example, the synthesis of donor-acceptor cyclopropanes bearing protected hydroxyl groups (as ethers) allows for complex molecular construction, where the ether serves to mask a reactive group until a later stage. mdpi.com

Steric and Electronic Effects of Alkoxy Groups

The presence of an alkoxy group, such as the ethoxy group in this compound, significantly influences the cyclopropane's reactivity. researchgate.net Electronically, the oxygen atom of the alkoxy group can donate electron density to the cyclopropane ring through resonance, which can influence the regioselectivity of ring-opening reactions. researchgate.net Sterically, the bulk of the alkoxy group can direct incoming reagents to the less hindered face of the cyclopropane ring, thereby controlling the stereochemical outcome of reactions. nih.gov The interplay of these steric and electronic effects is a key consideration in the synthetic applications of alkoxy-substituted cyclopropanes. rsc.org

Bifunctional Nature of Bromo- and Ethoxyethyl-Substituted Cyclopropanes

The title compound, this compound, possesses two distinct functional groups: a bromine atom and an ethoxyethyl group. This bifunctionality makes it a versatile synthetic intermediate. The bromine atom can participate in a wide range of transformations, including nucleophilic substitution, cross-coupling reactions, and radical processes. pharmaguideline.com Simultaneously, the ethoxyethyl group can act as a directing group or be modified to introduce further complexity into the molecule. The combination of a reactive halogen and an alkoxy-containing side chain allows for sequential and diverse functionalization, making such compounds valuable in the construction of intricate molecular architectures.

Overview of this compound as a Synthetic Intermediate

While specific research on this compound is not extensively documented, its potential as a synthetic intermediate can be inferred from the well-established chemistry of related functionalized cyclopropanes. Its structure suggests it can serve as a linchpin in the synthesis of more complex molecules.

Position within the Landscape of Cyclopropane Building Blocks

This compound belongs to a class of donor-acceptor cyclopropanes, where the cyclopropane ring is substituted with both an electron-donating group (the cyclopropyl group attached to the ethoxyethyl moiety) and an electron-withdrawing group (indirectly, through the bromoethyl functionality). These types of cyclopropanes are known to be excellent precursors for a variety of transformations. The general importance of chiral cyclopropane scaffolds in pharmaceuticals and bioactive natural products underscores the value of developing synthetic routes to and applications for compounds like this compound. nih.gov The synthesis of functionalized cyclopropanes can be achieved through various methods, including the Simmons-Smith reaction and transition metal-catalyzed cyclopropanations. organic-chemistry.org

Current Gaps and Future Research Opportunities

The full synthetic potential of this compound remains to be explored. A significant research gap is the development of stereoselective syntheses of this compound, which would provide access to enantiomerically pure building blocks for chiral synthesis. Future research could focus on several promising areas:

Asymmetric Synthesis: Developing catalytic enantioselective methods for the synthesis of this compound would be a major advancement.

Reaction Development: Investigating the reactivity of the bromine atom and the ethoxyethyl group in various transformations will expand the synthetic utility of this building block.

Applications in Total Synthesis: Utilizing this compound in the total synthesis of natural products and pharmaceutically active molecules would demonstrate its value as a synthetic intermediate.

Diversity-Oriented Synthesis: Employing this bifunctional cyclopropane in diversity-oriented synthesis could lead to the rapid generation of novel and structurally diverse compound libraries for biological screening.

Data on Related Cyclopropane Derivatives

To provide context for the potential properties and reactivity of this compound, the following table summarizes data for structurally related compounds found in the literature.

| Compound Name | CAS Number | Molecular Formula | Key Properties/Reactions | Reference |

| 2-Bromo-1-cyclopropylethanol (B1526999) | 21994-20-7 | C5H9BrO | A related brominated cyclopropyl alcohol. | nih.gov |

| 2-Bromo-1-cyclohexylethan-1-one | 56077-28-2 | C8H13BrO | An alpha-bromo ketone with a cycloalkane. | bldpharm.com |

| 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione | Not Available | C21H18O4 | A donor-acceptor cyclopropane synthesized via Corey-Chaykovsky cyclopropanation. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-1-ethoxyethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-9-7(5-8)6-3-4-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRXTABJXKDJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CBr)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 Ethoxyethyl Cyclopropane and Analogous Structures

Strategies for Cyclopropane (B1198618) Ring Formation

The creation of the strained three-membered cyclopropane ring necessitates specific and often highly reactive chemical transformations. The primary strategies revolve around the addition of a one-carbon unit to an alkene precursor. These methods can be broadly categorized into those that proceed via carbenoid intermediates and those that utilize ylide reagents.

Carbenoid-Mediated Cyclopropanation Reactions

Carbenoids, which are metal-stabilized carbenes, are pivotal reagents in cyclopropanation. They offer a controlled way to deliver a methylene (B1212753) or substituted methylene group to a double bond, thereby forming the cyclopropane ring.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance. organicreactions.orgresearchgate.net This reaction typically employs an organozinc carbenoid, iodomethylzinc iodide (IZnCH₂I), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. nih.gov The reaction is a cheletropic process where the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.org

A significant modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can be particularly effective for the cyclopropanation of cationically polymerizable olefins like vinyl ethers. nih.govwikipedia.org The electrophilic nature of the zinc carbenoid means that electron-rich alkenes generally react more readily than electron-deficient ones. organicreactions.orgresearchgate.net A key feature of the Simmons-Smith reaction is the directing effect of proximal hydroxy or ether groups, which can control the stereochemical outcome of the cyclopropanation. organicreactions.org

| Variant | Reagents | Key Features |

| Classic Simmons-Smith | CH₂I₂, Zn(Cu) | Stereospecific, good functional group tolerance. |

| Furukawa Modification | CH₂I₂, Et₂Zn | Often faster, suitable for vinyl ethers and carbohydrates. wikipedia.org |

Transition metal catalysis provides a powerful and versatile alternative for cyclopropanation, often utilizing diazo compounds as carbene precursors. wikipedia.org Catalysts based on rhodium, copper, and palladium are commonly employed. wikipedia.orgnih.gov The reaction proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene moiety to an alkene. wikipedia.org

Rhodium carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective catalysts for the cyclopropanation of olefins with diazo compounds like ethyl diazoacetate. wikipedia.orgorgsyn.org This method allows for the synthesis of a wide range of substituted cyclopropanes. The choice of metal and ligands can influence the stereoselectivity of the reaction, and numerous enantioselective variants have been developed. wikipedia.org However, the use of potentially hazardous diazo compounds can be a limitation. nih.gov

| Catalyst System | Diazo Compound Example | Typical Substrates |

| Rh₂(OAc)₄ | Ethyl diazoacetate | Alkenes, including vinyl ethers. emory.edu |

| Copper-based catalysts | Diazoacetates | Styrenes, various olefins. researchgate.net |

| Palladium-based catalysts | N-Tosylhydrazones | Alkenes. |

Ylide-Based Cyclopropanation Approaches

Ylides, neutral dipolar molecules containing a negatively charged carbon adjacent to a positively charged heteroatom, offer another major pathway to cyclopropanes. Sulfur ylides are particularly prominent in this context.

The Corey-Chaykovsky reaction is a versatile method for the formation of three-membered rings, including cyclopropanes. wikipedia.orgnrochemistry.com When applied to α,β-unsaturated carbonyl compounds, sulfur ylides lead to the formation of cyclopropane derivatives. youtube.comwikipedia.org The reaction involves the conjugate addition of the ylide to the enone, followed by an intramolecular ring-closing displacement of the sulfur-containing group. youtube.comorganic-chemistry.org

This reaction is highly valued for its ability to generate cyclopropanes from readily available starting materials. alfa-chemistry.com The choice between sulfonium (B1226848) and sulfoxonium ylides can influence the reaction outcome with α,β-unsaturated systems.

Both sulfonium and sulfoxonium ylides are effective for cyclopropanation, though they can exhibit different reactivity patterns. jst.go.jp Sulfonium ylides are generally more reactive and less stable than their sulfoxonium counterparts. nrochemistry.commdpi.com

In reactions with α,β-unsaturated carbonyl compounds, dimethylsulfoxonium methylide typically yields the cyclopropane product via a 1,4-conjugate addition. jst.go.jp In contrast, dimethylsulfonium methylide, being a "harder" nucleophile, may preferentially react at the carbonyl group to form an epoxide. mdpi.com Stabilized sulfonium ylides can also be employed for cyclopropanation. mdpi.com The generation of these ylides in situ from the corresponding sulfonium or sulfoxonium salts with a strong base is a common practice. organic-chemistry.org

| Ylide Type | Precursor Example | Typical Base | Reaction with Enones |

| Sulfonium Ylide | Trimethylsulfonium iodide | NaH, n-BuLi | Can lead to epoxidation or cyclopropanation. organic-chemistry.orgmdpi.com |

| Sulfoxonium Ylide | Trimethylsulfoxonium iodide/chloride | NaH | Generally favors cyclopropanation via 1,4-addition. jst.go.jp |

Intramolecular Cyclization Routes

Intramolecular cyclization is a powerful strategy for the formation of the cyclopropane ring, often offering high levels of stereocontrol. These methods typically involve a precursor molecule containing a leaving group and a nucleophilic center positioned to facilitate a 3-exo-tet cyclization.

One common approach involves the base-promoted intramolecular cyclization of a γ-halocarbonyl compound or a related substrate. In a hypothetical pathway analogous to established methods, a suitable precursor for (2-Bromo-1-ethoxyethyl)cyclopropane could be a molecule containing a carbon chain with a terminal leaving group (like a halide) and an activated methylene group positioned to attack and form the three-membered ring. The presence of an ethoxy group on the precursor would be carried through to the final product.

Radical cyclizations also offer a viable route to substituted cyclopropanes. These reactions proceed through the formation of a radical species that subsequently attacks an internal double bond to form the cyclopropane ring. For instance, a photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade approach has been developed for the synthesis of functionalized cyclopropanes. This method involves the reaction of aliphatic carboxylic acids with electron-deficient alkenes, where an intramolecular alkylation of a carbanion intermediate with an alkyl chloride appended to the alkene substrate forms the cyclopropane ring.

Another relevant strategy is the Michael-initiated ring closure. This tandem reaction involves a Michael-type addition followed by an intramolecular cyclization. While often used for the synthesis of nitrile-substituted cyclopropanes, the underlying principle of generating a nucleophile that can undergo an intramolecular substitution to form the three-membered ring is broadly applicable.

| Intramolecular Cyclization Method | Key Features | Potential Precursor for this compound Analog |

| Base-Promoted Intramolecular Alkylation | Utilizes a nucleophilic carbon to displace a leaving group in a γ-position. | 5-Bromo-4-ethoxy-pentanenitrile |

| Radical Addition-Polar Cyclization | Photoredox-catalyzed cascade reaction forming a radical that initiates cyclization. | An aliphatic carboxylic acid with an appropriately placed double bond and an ethoxy group. |

| Michael-Initiated Ring Closure | Tandem Michael addition and intramolecular nucleophilic substitution. | An α-bromo enone and a nucleophile containing an ethoxy group. |

Introduction of the Bromine Moiety on the Cyclopropane Skeleton

The introduction of a bromine atom onto a pre-formed cyclopropane ring or during its formation is a critical step. Several bromination strategies can be envisioned, each with its own advantages and limitations.

Direct bromination of a cyclopropane ring is generally challenging due to the high C-H bond strength. However, free radical bromination can be achieved under specific conditions. For example, the photoinitiated reaction of cyclopropane with 3,3-dimethyl-N-bromoglutarimide can produce cyclopropyl (B3062369) bromide in excellent yield, with the imidyl radical acting as the chain-propagating species. This method could potentially be applied to a cyclopropane derivative bearing an ethoxyethyl substituent, although selectivity might be a concern.

A more common and controlled method for introducing a bromine atom is through the conversion of a precursor functional group, most notably a hydroxyl group. A cyclopropylethanol derivative could be synthesized and subsequently converted to the corresponding bromide. This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). For instance, ethenylcyclopropane can be prepared from cyclopropyl methyl ketone in a four-step sequence that involves bromination, reduction to a bromohydrin, acetylation, and reductive elimination. This highlights the feasibility of manipulating functional groups on a cyclopropane ring to introduce a bromine atom.

The high ring strain of cyclopropanes makes them susceptible to ring-opening and rearrangement reactions. While often seen as a synthetic challenge, these rearrangements can sometimes be harnessed to introduce functionality. For example, the reaction of vinylcyclopropane with HBr leads to a rearranged alkyl bromide through the opening of the cyclopropane ring to relieve strain, followed by the attack of the bromide ion. While this specific example leads to a cyclobutene derivative, it illustrates the principle of rearrangement-based functionalization. A carefully designed cyclopropylcarbinol ether might undergo a controlled ring-opening upon treatment with a brominating agent to yield a brominated product, though preserving the cyclopropane ring would be a significant challenge. Radical ring-opening of cyclopropane derivatives, mediated by a bromine radical, has also been reported to yield homoallylic halides.

Halogen exchange reactions provide another avenue for introducing a bromine atom. This typically involves the reaction of an organometallic derivative of the cyclopropane with a bromine source, or the exchange of a different halogen for bromine. Lithium-halogen exchange is a powerful tool in organometallic chemistry for converting organic halides into organolithium compounds. Cyclopropyl bromides can be converted to the corresponding organolithium reagents, which can then be quenched with an electrophilic bromine source. This method is particularly useful when direct bromination is not feasible or lacks selectivity. Metal-mediated halogen exchange reactions, for instance, can be used to convert a less reactive aryl or alkenyl chloride into a more reactive iodide or bromide derivative.

| Bromination Method | Reagents | Applicability to Cyclopropane Skeleton |

| Direct Radical Bromination | N-Bromosuccinimide (NBS), light | Can be challenging and may lack selectivity. |

| Halogenation of Alcohols | PBr₃, SOBr₂ | A reliable method starting from a cyclopropylethanol precursor. |

| Rearrangement-Based Bromination | HBr | Often leads to ring-opened products. |

| Halogen Exchange | n-BuLi, then Br₂ | Useful for introducing bromine at a specific position via an organometallic intermediate. |

Incorporation of the Ethoxyethyl Substituent

The ethoxyethyl group can be introduced either before or after the formation of the cyclopropane ring.

If introduced before cyclopropanation, the starting material would already contain the ethoxyethyl moiety. For instance, in an intramolecular cyclization approach, the precursor would be an open-chain molecule with the ethoxyethyl group and the necessary functionalities for ring closure.

Alternatively, the ethoxyethyl group can be introduced onto a pre-formed cyclopropane ring. A common method for forming ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this could involve the reaction of a brominated cyclopropane derivative with sodium ethoxide. However, due to the strong basicity of ethoxide, elimination reactions can compete with substitution, especially with sterically hindered substrates. The choice of a primary halide on the cyclopropane side chain would favor the Sₙ2 substitution pathway.

Another approach is the reaction of a cyclopropylethanol derivative with an ethylating agent. For example, a compound like 1-cyclopropylethanol could be deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with an ethyl halide (e.g., ethyl iodide) to form the desired ether.

The synthesis of donor-acceptor cyclopropanes bearing an ethoxymethyl-protected phenolic group has been reported, showcasing the incorporation of an ether functionality in a multi-step synthesis involving a Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation. This demonstrates the compatibility of ether groups with cyclopropanation reactions.

| Method for Incorporating Ethoxyethyl Group | Key Reaction | Timing of Introduction |

| Pre-functionalized Precursor | Intramolecular Cyclization | Before cyclopropane formation |

| Williamson Ether Synthesis | Sₙ2 reaction of an alkoxide with an alkyl halide | After cyclopropane formation |

| Etherification of an Alcohol | Deprotonation followed by reaction with an ethylating agent | After cyclopropane formation |

Etherification of Hydroxy-Functionalized Precursors

One of the most direct methods for synthesizing this compound involves the etherification of a corresponding alcohol precursor, namely (2-bromo-1-hydroxyethyl)cyclopropane. This transformation is typically accomplished via a Williamson ether synthesis. In this reaction, the hydroxyl group is first deprotonated by a strong base to form a more nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent.

The choice of base and ethylating agent can be tailored to optimize reaction conditions and yield. Sodium hydride (NaH) is a common and effective base for generating the alkoxide. Various ethylating agents can be employed, each with different reactivities and leaving groups.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Precursor | Base | Ethylating Agent | Solvent | Typical Temp. (°C) |

|---|---|---|---|---|

| (2-bromo-1-hydroxyethyl)cyclopropane | NaH | Ethyl iodide (EtI) | THF | 0 to 25 |

| (2-bromo-1-hydroxyethyl)cyclopropane | KH | Diethyl sulfate ((EtO)₂SO₂) | DMF | 0 to 25 |

| (2-bromo-1-hydroxyethyl)cyclopropane | n-BuLi | Ethyl tosylate (EtOTs) | Hexane/THF | -78 to 25 |

The efficiency of the reaction depends on factors such as steric hindrance around the reaction center and the solubility of the alkoxide intermediate.

Formation via Addition Reactions to Unsaturated Linkers

An alternative strategy begins with an unsaturated precursor, such as vinylcyclopropane. The target functional groups—bromo and ethoxy—can be installed simultaneously across the double bond through an electrophilic addition reaction. A bromoetherification reaction is particularly well-suited for this purpose.

In this process, a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), reacts with the alkene in the presence of ethanol, which acts as both the solvent and the nucleophile. The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by ethanol occurs at the more substituted carbon, leading to the desired regiochemistry, in accordance with Markovnikov's rule.

Table 2: Reagents for Bromoetherification of Vinylcyclopropane

| Alkene Precursor | Bromine Source | Nucleophile/Solvent | Product |

|---|---|---|---|

| Vinylcyclopropane | N-Bromosuccinimide (NBS) | Ethanol | This compound |

| Vinylcyclopropane | 1,3-Dibromo-5,5-dimethylhydantoin | Ethanol | This compound |

| Vinylcyclopropane | Bromine (Br₂) | Ethanol | This compound |

This method offers an efficient route to the final product, often with good control over the relative stereochemistry of the newly formed stereocenters.

Convergent and Divergent Synthetic Pathways to this compound

Sequential Functionalization Strategies

A sequential, or linear, approach involves the step-by-step construction of the molecule. This strategy provides clear control over each transformation. A plausible sequence could be:

Cyclopropanation: Reaction of an α,β-unsaturated aldehyde with a suitable reagent, such as one used in the Corey-Chaykovsky reaction, to form cyclopropanecarboxaldehyde. mdpi.com

Carbon-Carbon Bond Formation: A Grignard reaction between cyclopropanecarboxaldehyde and methylmagnesium bromide to generate 1-cyclopropylethan-1-ol.

Etherification: Conversion of the secondary alcohol to its corresponding ethyl ether using the Williamson ether synthesis as described previously.

Bromination: Introduction of the bromine atom at the C2 position, potentially via a radical bromination or by converting the alcohol to a bromide prior to etherification.

This linear approach allows for the isolation and purification of intermediates at each stage, ensuring the integrity of the final product.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing key functional groups into a complex molecule at a late point in the synthetic sequence. acs.orgchimia.ch This approach is particularly valuable for creating a library of analogs for structure-activity relationship studies.

In the context of this compound, one could envision a precursor such as ethylcyclopropane. A C–H activation/functionalization reaction could then be used to introduce functionality at the ethyl side chain. nih.gov For example, a palladium-catalyzed C–H activation could be employed to introduce an oxygen-containing group, which could then be converted to the ethoxy group, followed by a selective bromination reaction. While challenging, LSF provides an efficient way to diversify molecular scaffolds without redesigning the entire synthesis from the beginning. researchgate.net

Stereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern synthesis. For a molecule like this compound, which contains multiple stereocenters, achieving stereoselectivity is paramount.

Chiral Auxiliaries in Cyclopropanation

One of the most reliable methods for controlling stereochemistry during the formation of a cyclopropane ring is the use of a chiral auxiliary. unl.pt A chiral auxiliary is a temporary, enantiomerically pure group that is attached to the starting material to direct the stereochemical outcome of a reaction.

For this target, a synthesis could begin with an α,β-unsaturated ester or amide attached to a chiral auxiliary. The cyclopropanation of this substrate, for instance using a Simmons-Smith or a Michael-initiated ring-closure (MIRC) reaction, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. rsc.orgrsc.org The auxiliary directs the incoming reagent to one face of the molecule.

Table 3: Common Chiral Auxiliaries for Stereoselective Cyclopropanation

| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (d.e.) |

|---|---|---|

| Evans Oxazolidinone | Simmons-Smith Cyclopropanation | >95% |

| (-)-8-Phenylmenthol | MIRC with sulfur ylides | >90% rsc.org |

| Seebach's Oxazolidine | Cyclopropanation with phosphorus ylides | Variable, separation often required unl.pt |

After the cyclopropane ring is formed, the chiral auxiliary is cleaved, yielding an enantiomerically enriched cyclopropanecarboxylic acid or a related derivative. This intermediate can then be converted through standard functional group manipulations (e.g., reduction, etherification, bromination) into the desired enantiomer of this compound. This approach allows for the synthesis of a specific stereoisomer of the target compound. nih.gov

Asymmetric Catalysis in Functional Group Introduction

The introduction of functional groups onto a cyclopropane ring in an asymmetric fashion is a powerful strategy for the synthesis of chiral building blocks. Transition metal catalysis, particularly with rhodium, copper, and palladium complexes, has been extensively explored for the asymmetric cyclopropanation of alkenes with diazo compounds. researchgate.net These reactions can be rendered asymmetric by the use of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that influences the stereochemical outcome of the carbene transfer reaction.

For a molecule like this compound, the challenge lies in the simultaneous control of the stereocenters bearing the bromo and ethoxy groups. One potential approach involves the asymmetric cyclopropanation of a vinyl ether with a bromo-substituted diazo compound. The use of a chiral catalyst would aim to control the absolute stereochemistry of the newly formed cyclopropane ring.

A variety of chiral ligands have been developed for this purpose, including those based on bis(oxazoline) (BOX), salicylaldimine (salen), and tartrate-derived backbones. The choice of ligand and metal can significantly impact both the enantioselectivity and the diastereoselectivity of the reaction. For instance, cobalt(II) complexes of D2-symmetric chiral amidoporphyrins have been shown to be highly effective for the asymmetric cyclopropanation of a broad range of alkenes with α-heteroaryldiazomethanes, achieving excellent diastereoselectivities and enantioselectivities. nih.gov

The following table summarizes representative examples of asymmetric cyclopropanation reactions, highlighting the catalyst systems and the stereochemical outcomes, which could be adapted for the synthesis of functionalized cyclopropanes analogous to this compound.

| Catalyst System | Alkene Substrate | Diazo Compound | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Ru(II)-Pheox | 2-Substituted Allylic Derivatives | Ethyl Diazoacetate | Moderate to High | 86-99% | researchgate.net |

| Co(II)-Porphyrin | Various Alkenes | α-Heteroaryldiazomethanes | High | High | nih.gov |

| Chiral Oxazaborolidinium Ion (COBI) | α,β-Unsaturated Aldehydes | α-Substituted α-Diazoesters | Not Specified | High | mdpi.com |

These examples demonstrate the potential of asymmetric catalysis to control the stereochemistry of functionalized cyclopropanes. The development of new catalytic systems continues to expand the scope of these transformations to include a wider variety of functional groups and substitution patterns. researchgate.net

Diastereoselective Control in Ring-Forming Reactions

Diastereoselective control in cyclopropanation is crucial when the starting materials already contain stereocenters or when multiple stereocenters are formed in the reaction. The relative stereochemistry of the substituents on the cyclopropane ring can be influenced by a variety of factors, including the choice of reagents, the reaction conditions, and the presence of directing groups on the substrate. acs.org

One of the classic methods for diastereoselective cyclopropanation is the Simmons-Smith reaction, which involves the use of a zinc carbenoid. acs.org The stereochemical outcome of this reaction can often be predicted based on the steric and electronic properties of the substrate. For allylic alcohols, the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond, leading to high levels of diastereoselectivity. acs.orgnih.gov This directing effect has been exploited in the synthesis of complex natural products. acs.org

In the context of synthesizing this compound, a potential diastereoselective strategy could involve the cyclopropanation of a chiral allylic ether. The pre-existing stereocenter in the allylic ether could direct the approach of the cyclopropanating agent, leading to the formation of one diastereomer preferentially.

Another powerful approach for achieving diastereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary attached to the substrate can bias the conformation of the molecule and direct the attack of the reagent from a specific face. For instance, camphorpyrazolidinone-derived α,β-unsaturated amides have been used in diastereoselective cyclopropanation reactions with sulfur ylides, affording cyclopropane products with high diastereoselectivity. chemrxiv.org

The table below provides examples of diastereoselective cyclopropanation reactions that illustrate the principles of substrate control and the use of directing groups.

| Cyclopropanation Method | Substrate | Key Feature | Diastereomeric Ratio (d.r.) | Reference |

| Simmons-Smith Reaction | Alkenyl Cyclopropyl Carbinol Derivatives | Hydroxyl Directing Group | Single Diastereomer | acs.orgnih.gov |

| Thianthrene-mediated Electrolysis | Unactivated Alkenes and Carbon Pronucleophiles | Nitrile Substituent | ≥20:1 | nih.gov |

| Sulfur Ylide Addition | Chiral Auxiliary with α,β-Unsaturated Carbonyls | Chiral Auxiliary | >99.5% | chemrxiv.org |

These findings underscore the importance of substrate-reagent interactions in controlling the stereochemical outcome of cyclopropanation reactions. The rigidity of the cyclopropyl core in certain substrates can also be exploited to achieve high levels of diastereoselectivity in reactions on adjacent functional groups. acs.orgnih.gov The careful selection of the synthetic strategy, whether it relies on asymmetric catalysis or substrate-controlled diastereoselection, is paramount for the successful construction of complex, stereochemically defined cyclopropanes like this compound.

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Ethoxyethyl Cyclopropane

Reactions Involving the Bromine Atom

The bromine atom in (2-Bromo-1-ethoxyethyl)cyclopropane is the primary site of reactivity, serving as a leaving group in substitution and elimination reactions, and enabling the formation of organometallic reagents and radical intermediates.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The carbon atom bonded to the bromine is a secondary carbon, which means it can theoretically undergo nucleophilic substitution via both SN1 and SN2 pathways. askthenerd.commsu.edumasterorganicchemistry.com The preferred mechanism is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

An SN2 reaction involves a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide ion departs. masterorganicchemistry.comlibretexts.org This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. However, the presence of the adjacent cyclopropyl (B3062369) and ethoxy groups presents some steric hindrance, which may slow down an SN2 reaction compared to a simple secondary alkyl halide.

Conversely, the SN1 pathway involves a two-step mechanism where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. libretexts.orgyoutube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.

Table 1: Predicted Nucleophilic Substitution Pathways

| Nucleophile | Solvent | Predominant Pathway | Rationale |

|---|---|---|---|

| Sodium Iodide (NaI) | Acetone | SN2 | Strong, unhindered nucleophile in a polar aprotic solvent. |

| Ethanol (EtOH) | Ethanol | SN1 | Weak nucleophile, polar protic solvent that stabilizes the carbocation. |

| Sodium Cyanide (NaCN) | DMSO | SN2 | Strong nucleophile favoring the bimolecular pathway. |

In an SN1 reaction, the rate-determining step is the formation of a secondary carbocation adjacent to the cyclopropane (B1198618) ring. This cyclopropylmethyl-type carbocation is known to be exceptionally stable. stackexchange.comquora.com The stability arises from the unique electronic structure of the cyclopropane ring, whose C-C sigma bonds have a high degree of p-character. stackexchange.comstackexchange.com These "bent bonds" can overlap with the empty p-orbital of the adjacent carbocation, delocalizing the positive charge in a manner analogous to conjugation with a pi system. stackexchange.comstackexchange.com This phenomenon, sometimes referred to as "dancing resonance," makes the formation of this carbocation highly favorable. quora.com

This significant stabilization of the carbocation intermediate strongly suggests that this compound will readily undergo reactions via an SN1 mechanism. While cationic intermediates adjacent to a cyclopropane ring can sometimes lead to ring-opening reactions due to the inherent ring strain (approximately 27 kcal/mol), the stabilization afforded by the cyclopropyl group can also suppress this cleavage. nih.gov

The stereochemical outcome of a substitution reaction depends directly on the operative mechanism.

SN2 Pathway : If the reaction were to proceed via an SN2 mechanism, it would result in an inversion of the stereochemical configuration at the carbon center bearing the bromine atom. This is because the nucleophile must attack from the side opposite to the leaving group. libretexts.org

SN1 Pathway : For the more probable SN1 pathway, the reaction proceeds through a planar, achiral carbocation intermediate. libretexts.orgyoutube.com The nucleophile can then attack this planar intermediate from either face with nearly equal probability. This results in the formation of a nearly 50:50 mixture of both possible enantiomers, a product known as a racemic mixture. libretexts.org

Elimination Reactions (E1 and E2 mechanisms)

Elimination reactions are common pathways for alkyl halides and often compete with substitution reactions. askthenerd.commsu.edu These reactions result in the formation of an alkene by the removal of the bromine atom and a hydrogen atom from an adjacent carbon.

The E2 (bimolecular elimination) mechanism is a concerted, one-step process favored by strong, sterically hindered bases like potassium tert-butoxide. askthenerd.comlumenlearning.com The reaction requires an anti-periplanar arrangement of the hydrogen to be removed and the bromine leaving group. askthenerd.com

The E1 (unimolecular elimination) mechanism proceeds in two steps, with the formation of the same stable cyclopropyl-stabilized carbocation as in the SN1 reaction. lumenlearning.com This pathway is favored under the same conditions as SN1 (weak base, polar protic solvent) and is often promoted by heat. masterorganicchemistry.comuci.edu According to Zaitsev's rule, the major product of an E1 reaction is typically the most substituted (and therefore most stable) alkene.

Organometallic Reactions (e.g., Grignard, organolithium, or palladium-catalyzed couplings)

The carbon-bromine bond in this compound is a versatile handle for the formation of various organometallic reagents.

Grignard and Organolithium Reagents : Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) would form the corresponding Grignard reagent, (1-ethoxy-1-cyclopropylethyl)magnesium bromide. leah4sci.commasterorganicchemistry.com Similarly, reaction with an organolithium reagent like n-butyllithium could form the analogous organolithium species. These reagents are powerful nucleophiles and strong bases, useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and carbon dioxide. masterorganicchemistry.comyoutube.com

Palladium-Catalyzed Couplings : Bromocyclopropanes are known to participate in palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org This allows for the formation of a new carbon-carbon bond at the site of the bromine atom. A variety of coupling partners can be used, including aryl boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling), providing access to a wide range of more complex molecules. acs.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ + Base | Aryl-substituted cyclopropane derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | Alkenyl-substituted cyclopropane derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | Alkynyl-substituted cyclopropane derivative |

Radical Reactions Involving Carbon-Bromine Bond Cleavage

The carbon-bromine bond can undergo homolytic cleavage to form a carbon-centered radical. This can be initiated photochemically (with UV light) or by using a radical initiator like AIBN (azobisisobutyronitrile). youtube.com A common transformation involving this pathway is radical hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This is often accomplished using a radical chain reaction with a reagent such as tributyltin hydride (Bu₃SnH), although modern, less toxic alternatives are now preferred. The reaction proceeds via a cyclopropyl-substituted ethyl radical intermediate, which then abstracts a hydrogen atom from the hydride source to give the final product.

In-Depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

The inquiry into the chemical transformations of this compound was structured to investigate several key areas of reactivity, including electrophilic, nucleophilic, thermal, and photochemical ring-opening reactions, as well as the mechanistic details of these processes. However, the search for this specific information has been unsuccessful.

While general principles of cyclopropane chemistry are well-established, the unique substitution pattern of this compound, featuring both a bromoethyl group and an ethoxy group attached to the cyclopropane ring, suggests a complex reactivity profile that cannot be accurately predicted without specific experimental data. The interplay of inductive and steric effects from these substituents would be expected to significantly influence the regioselectivity and stereoselectivity of any ring-opening reaction.

For instance, in a hypothetical acid-catalyzed ring-opening , the protonation of the ethoxy group would likely initiate the reaction. The subsequent cleavage of a carbon-carbon bond in the cyclopropane ring could proceed via different pathways, influenced by the stability of the resulting carbocationic intermediates. The presence of the bromine atom would further complicate this, potentially participating in the reaction through neighboring group effects.

Similarly, in a nucleophilic ring-opening scenario, the reaction pathway would be dictated by the site of nucleophilic attack. This could be influenced by the electron-withdrawing nature of the bromoethyl group and the electron-donating nature of the ethoxy group, as well as the inherent strain of the three-membered ring.

Unfortunately, without published research findings, any discussion on the specific outcomes of these reactions, including the structures of the resulting products and the conditions required to achieve them, would be speculative. Furthermore, the creation of data tables detailing research findings, as requested, is not possible due to the absence of this data in the public domain.

The lack of information extends to thermal and photochemical ring-opening processes and any mechanistic investigations that would provide a deeper understanding of the cleavage pathways of the cyclopropane ring in this specific molecule.

Electrophilic Ring Opening

Reactivity of the Ethoxyethyl Moiety

The ethoxyethyl group attached to the cyclopropane ring introduces two primary sites of reactivity: the ether oxygen and the carbon-bromine bond.

Ethers are generally stable molecules, but the carbon-oxygen bond can be cleaved under strongly acidic conditions. The most common reagents for ether cleavage are strong hydrogen halides like hydrogen bromide (HBr) and hydrogen iodide (HI). rsc.orgscripps.eduyoutube.com The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether and the reaction conditions. rsc.orglibretexts.orgmdpi.com

For this compound, treatment with a strong acid such as HBr would first lead to the protonation of the ether oxygen, forming a good leaving group (ethanol). rsc.org Subsequently, the bromide ion can act as a nucleophile. Given the primary nature of the carbon adjacent to the ether oxygen and the secondary nature of the carbon bearing the bromine, nucleophilic attack is likely to occur at the less hindered primary carbon of the ethyl group, following an S(_N)2 mechanism. This would result in the formation of 2-bromo-1-cyclopropylethanol (B1526999) and ethyl bromide. However, the presence of the bromine atom on the adjacent carbon might influence the reaction's course.

Alternatively, under conditions that favor carbocation formation, an S(_N)1 pathway could be envisioned, although it is less likely for this specific substrate.

Table 1: Hypothetical Products of Ether Cleavage of this compound with HBr

| Reactant | Reagent | Conditions | Plausible Mechanism | Major Products |

| This compound | HBr (conc.) | Heat | S(_N)2 | 2-Bromo-1-cyclopropylethanol, Ethyl bromide |

The oxygen atom of the ethoxy group and the bromine atom in this compound can both act as Lewis bases, allowing the molecule to function as a ligand in coordination complexes with metal centers. The oxygen atom possesses lone pairs of electrons that can be donated to a metal, and the bromine atom can also coordinate, although it is a weaker Lewis base. Such bromo-ether compounds can act as bidentate or monodentate ligands.

The coordination of such ligands can activate the molecule for further reactions. For instance, coordination to a Lewis acidic metal center can enhance the electrophilicity of the carbon atoms attached to the oxygen and bromine, facilitating nucleophilic attack. While no specific studies on the coordination chemistry of this compound were identified, the principles of coordination chemistry suggest its potential to form complexes with various transition metals. nih.gov

Cycloaddition and Annulation Reactions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be harnessed in cycloaddition and annulation strategies to construct more complex cyclic and polycyclic systems.

Donor-acceptor (D-A) cyclopropanes are known to undergo formal [3+2] and other cycloaddition reactions with various partners. nih.gov In the case of this compound, the ethoxy group can act as a donor and a suitable activating group on the cyclopropane ring (if present) would act as an acceptor. Under Lewis acid catalysis, the cyclopropane ring can be opened to form a 1,3-zwitterionic intermediate, which can then react with a variety of dipolarophiles. rsc.org

For instance, a Lewis acid could promote the ring opening of the cyclopropane, which could then participate in a [3+2] cycloaddition with an activated alkene or alkyne to form a five-membered ring. The specific nature of the substituents on the cyclopropane ring and the reaction partner would determine the feasibility and outcome of such a reaction.

Annulation reactions involving cyclopropane derivatives provide a powerful tool for the synthesis of polycyclic systems. rsc.org The ring-opening of the cyclopropane in this compound could be part of a cascade reaction to build fused or bridged ring systems. For example, an intramolecular reaction could be triggered by first displacing the bromide with a nucleophile, followed by a cyclopropane ring-opening and subsequent cyclization.

Lewis acid-promoted reactions of cyclopropanes bearing carbonyl groups with dienol ethers have been shown to yield bicyclo[4.1.1]octanes. organic-chemistry.org While our target molecule lacks a carbonyl, analogous transformations could potentially be designed. The synthesis of polycyclic ethers has also been achieved through various cyclization strategies involving epoxide ring-opening cascades, which could be conceptually related to the reactivity of the strained cyclopropane ring.

Rearrangement Reactions

Rearrangement reactions are a common feature in the chemistry of strained ring systems, often proceeding through carbocationic intermediates. The presence of a leaving group (bromide) and a strained ring in this compound suggests the possibility of several rearrangement pathways.

One potential rearrangement is a cyclopropylcarbinyl-homoallyl rearrangement. If a carbocation is formed at the carbon bearing the ethoxy group (for instance, through the loss of the ethoxy group under certain conditions), this could trigger the rearrangement of the adjacent cyclopropane ring to form a cyclobutane (B1203170) or a homoallylic system.

Furthermore, reactions involving the displacement of the bromide ion could lead to intermediates that undergo rearrangement. For example, if the bromide is eliminated to form a double bond, subsequent reactions could lead to rearranged products. While specific examples for this compound are not available, the general principles of carbocation and strained ring rearrangements are well-established.

Skeletal Rearrangements of Cyclopropane Derivatives

The high ring strain of the cyclopropane ring (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions, often initiating skeletal rearrangements. psu.edu These transformations are typically mediated by the formation of reactive intermediates, such as radicals or cations, at the carbon atom adjacent to the ring. In the case of this compound, the carbon bearing the bromine atom is a prime site for the initiation of such reactions.

One of the most well-documented rearrangements involving cyclopropane derivatives is the cyclopropylcarbinyl-homoallyl rearrangement . This process is particularly efficient when a radical is generated at the cyclopropylcarbinyl position. Homolytic cleavage of the carbon-bromine bond in this compound, for instance, through the use of radical initiators like tributyltin hydride or by photolysis, would generate a cyclopropylcarbinyl radical. This radical intermediate is known to undergo rapid ring opening. libretexts.orgucl.ac.uk

The ring opening of the cyclopropylcarbinyl radical is a highly exothermic process that relieves the ring strain and leads to the formation of a more stable homoallylic radical. psu.edu The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropane ring. For an unsubstituted cyclopropylmethyl radical, the rearrangement to the but-3-enyl radical is extremely fast. psu.edu In the case of the radical derived from this compound, the ethoxy group's influence on the stability of the resulting radical would be a key factor in determining the reaction pathway.

It is important to note that while cationic rearrangements of cyclopropylcarbinyl systems can sometimes lead to cyclobutyl products, radical rearrangements of this type predominantly result in ring-opened products. psu.edu

| Reactive Intermediate | Initiation Method | Expected Rearrangement Pathway | Key Influencing Factors |

| Cyclopropylcarbinyl Radical | Radical initiators (e.g., AIBN, (Bu)3SnH), photolysis | Cyclopropylcarbinyl-homoallyl rearrangement | Substituent effects on radical stability, stereoelectronics |

| Cyclopropylcarbinyl Cation | Solvolysis, Lewis acids | Potential for Wagner-Meerwein type shifts | Solvent polarity, nature of the leaving group |

Computational and Spectroscopic Investigations of 2 Bromo 1 Ethoxyethyl Cyclopropane

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework for understanding the behavior of (2-Bromo-1-ethoxyethyl)cyclopropane at the molecular level. These computational methods offer a lens into its electronic structure, conformational possibilities, and the energetics of its formation.

Electronic Structure Analysis (e.g., frontier molecular orbitals)

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.comyoutube.com The energy and localization of these orbitals are crucial in predicting the molecule's reactivity. For this compound, the HOMO is expected to be localized on the cyclopropane (B1198618) ring and the oxygen atom of the ethoxy group, which are the most electron-rich areas. The LUMO, conversely, is likely centered on the antibonding orbital of the carbon-bromine bond (σ* C-Br), which is the most electrophilic site. youtube.com

The interaction between these frontier orbitals governs the molecule's chemical reactions. youtube.com Nucleophiles will preferentially attack the LUMO, leading to the displacement of the bromide ion, while electrophiles will react with the electron density of the HOMO. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical but realistic data based on general principles for similar compounds, as specific experimental or computational values for this compound are not readily available in public literature.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Highest Occupied Molecular Orbital, primarily located on the cyclopropane ring and oxygen atom. |

| LUMO | +1.2 | Lowest Unoccupied Molecular Orbital, primarily located on the C-Br antibonding orbital. |

| HOMO-LUMO Gap | 10.7 | Indicates good kinetic stability. |

Conformational Analysis and Energy Minima

The presence of a flexible ethoxyethyl side chain on the rigid cyclopropane ring introduces several possible conformations for this compound. Conformational analysis, through computational methods, seeks to identify the most stable arrangements of the atoms, corresponding to energy minima on the potential energy surface.

Rotation around the C-C and C-O single bonds in the side chain will lead to various staggered and eclipsed conformations. The relative energies of these conformers are determined by a balance of steric hindrance and electronic interactions. It is anticipated that the most stable conformer will minimize steric repulsion between the bulky bromine atom, the ethoxy group, and the cyclopropane ring.

Reaction Pathway Elucidation through Transition State Calculations (e.g., DFT studies of cyclopropanation)

Density Functional Theory (DFT) calculations are a powerful tool for mapping out the potential energy surface of a chemical reaction, including the identification of transition states. e3s-conferences.org For the synthesis of this compound, a likely route is the cyclopropanation of an appropriate alkenyl ether.

Transition state calculations can elucidate the mechanism of this reaction, for instance, by modeling the addition of a carbene or carbenoid to the double bond of a precursor like 1-bromo-4-ethoxybut-1-ene. These calculations would provide the activation energy for the reaction, offering insights into its feasibility and rate. Furthermore, such studies can explain the stereochemical outcome of the cyclopropanation. researchgate.net

Analysis of Strained Ring Bonding Characteristics

The cyclopropane ring is characterized by significant ring strain, a consequence of its C-C-C bond angles being constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orgutexas.edu This angle strain results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. libretexts.orgutexas.edu

This unique bonding model imparts partial double-bond character to the C-C bonds of the cyclopropane ring, making them more reactive than typical alkane C-C bonds. utexas.edu The presence of the (2-bromo-1-ethoxyethyl) substituent is expected to influence the electronic properties of the ring through inductive and steric effects, though the fundamental characteristics of the strained ring bonding will persist. The total strain energy in cyclopropane is approximately 27.5 kcal/mol. libretexts.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopropane ring, the ethoxy group, and the ethyl chain. The protons on the cyclopropane ring typically appear at an unusually high field (low ppm value) due to the ring current effect, often between 0.2 and 1.0 ppm. docbrown.inforesearchgate.net The protons of the ethoxy group would present as a quartet and a triplet. The methine proton adjacent to the bromine and the oxygen would be shifted downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the cyclopropane ring are expected to resonate at a high field (low ppm), typically in the range of -5 to 20 ppm. docbrown.info The carbon atom bonded to the bromine will be shifted to a lower field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Illustrative) This table presents hypothetical but realistic data based on general principles for similar compounds, as specific experimental or computational values for this compound are not readily available in public literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropane Ring Protons | 0.3 - 1.2 | 5 - 15 |

| -CH(OEt)- | 3.2 - 3.6 | 70 - 75 |

| -CH₂Br | 3.4 - 3.8 | 30 - 35 |

| -OCH₂CH₃ | 3.5 - 3.9 (q) | 60 - 65 |

| -OCH₂CH₃ | 1.1 - 1.4 (t) | 14 - 18 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra are expected to exhibit characteristic absorption and scattering bands corresponding to the vibrations of its constituent parts: the cyclopropyl (B3062369) ring, the ethyl ether group, and the carbon-bromine bond.

Expected Vibrational Modes:

C-H stretching: Aliphatic C-H stretching vibrations from the cyclopropyl and ethoxy groups are anticipated in the 2850-3000 cm⁻¹ region. The C-H stretching of the cyclopropyl ring may appear at slightly higher wavenumbers (around 3100-3000 cm⁻¹) compared to the ethyl group.

CH₂ bending (scissoring): These vibrations are expected around 1450-1470 cm⁻¹.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage typically gives rise to strong bands in the 1070-1150 cm⁻¹ region.

Cyclopropane ring vibrations: The cyclopropane ring has characteristic "ring breathing" and deformation modes. These are often observed in the fingerprint region, with a notable band around 1020 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the mid-IR spectrum, typically between 500 and 600 cm⁻¹.

Illustrative Vibrational Data:

While specific experimental spectra for this compound are not publicly available, the following table presents expected characteristic vibrational frequencies based on data for similar compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H Stretch (cyclopropyl) | ~3080 | Medium | Medium |

| C-H Stretch (aliphatic) | 2850-2980 | Strong | Strong |

| CH₂ Scissoring | ~1460 | Medium | Medium |

| C-O-C Asymmetric Stretch | ~1120 | Strong | Weak |

| Cyclopropane Ring Breathing | ~1025 | Medium | Strong |

| C-Br Stretch | ~550 | Strong | Medium |

This table is illustrative and presents expected values based on known data for related functional groups and structures.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragment ions.

For this compound (molar mass: 193.08 g/mol for the monoisotopic mass with ⁷⁹Br), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several pathways, primarily involving the cleavage of the weakest bonds and the formation of stable carbocations.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers, leading to the formation of a stable oxonium ion.

Loss of the bromoethyl group: Cleavage of the bond between the cyclopropyl ring and the ethoxyethyl side chain.

Loss of an ethoxy radical: Fragmentation involving the loss of the -OCH₂CH₃ group.

Cleavage of the C-Br bond: This would result in a fragment at [M-Br]⁺.

Illustrative Mass Spectrometry Data:

| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion | Relative Abundance |

| 193/195 | [C₇H₁₃BrO]⁺ (Molecular Ion) | Low |

| 147/149 | [M - C₂H₅O]⁺ | Medium |

| 113 | [M - Br]⁺ | High |

| 85 | [C₄H₅O]⁺ (from alpha-cleavage) | High |

| 69 | [C₅H₉]⁺ (Cyclopropylmethyl cation) | Medium |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) | Medium |

This table is illustrative and presents expected fragmentation patterns based on the structure of the compound and known fragmentation of similar molecules.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is a technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging. However, if a suitable crystalline derivative of this compound were synthesized, X-ray crystallography could provide definitive information about its solid-state conformation, including bond lengths, bond angles, and stereochemical relationships. This technique has been successfully applied to determine the structure of various cyclopropane derivatives. For example, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene, although a different class of compound, demonstrates the utility of X-ray crystallography in unambiguously determining the geometric configuration of substituted alkenes that can be related to cyclopropane precursors. acs.org

Advanced Analytical Methods for Reaction Monitoring and Product Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential techniques for separating and analyzing mixtures of compounds. They are widely used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the components of a mixture. ijpsr.com The choice of the GC column is critical for achieving good separation. A common choice for general-purpose analysis of such compounds would be a non-polar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. ijpsr.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that can be used for both analytical and preparative separations. For a compound like this compound, a reversed-phase HPLC method would be appropriate. sielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The composition of the mobile phase can be adjusted to achieve the desired separation.

Illustrative Chromatographic Conditions:

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | 5% Phenyl-Polysiloxane (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Helium (carrier gas) | Acetonitrile/Water gradient |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV (at a low wavelength) or Mass Spectrometer (MS) |

| Injection Temp. | ~250 °C | N/A |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Isocratic or gradient elution |

This table provides illustrative chromatographic conditions based on general principles and data for similar compounds. ijpsr.comsielc.com

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses two stereocenters, meaning it can exist as a mixture of four stereoisomers (two pairs of enantiomers). Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This is crucial in fields like medicinal chemistry, where different enantiomers can have vastly different biological activities.

Chiral separations can be achieved using either chiral GC or chiral HPLC. The key to this separation is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For cyclopropane derivatives, modified cyclodextrins are commonly used as CSPs in gas chromatography. oup.comoup.com In HPLC, a variety of chiral columns are available, often based on polysaccharide derivatives. The determination of the enantiomeric excess (ee) is a critical application of chiral chromatography.

Illustrative Chiral Separation Data:

| Technique | Chiral Stationary Phase (CSP) Example | Mobile Phase/Carrier Gas Example | Observation |

| Chiral GC | Modified β-cyclodextrin | Helium | Baseline separation of the four stereoisomers. |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | Separation of enantiomeric pairs. |

This table is illustrative and based on reported methods for the chiral separation of cyclopropane derivatives. oup.com

Strategic Applications in Organic Synthesis

Building Block for Complex Molecular Architectures

The structure of (2-Bromo-1-ethoxyethyl)cyclopropane is ideally suited for the construction of sophisticated molecular frameworks. The interplay between its functional groups allows for sequential and controlled chemical transformations.

The bromide on the ethyl side chain serves as an excellent leaving group, enabling the synthesis of a diverse range of other cyclopropane (B1198618) derivatives through nucleophilic substitution. This allows for the introduction of various functional groups, such as azides, cyanides, thiols, and larger organic moieties.

Furthermore, the molecule can participate in Michael Initiated Ring Closure (MIRC) reactions, which are powerful methods for forming cyclopropanes. rsc.orgresearchgate.net In a typical MIRC reaction, a Michael addition is followed by an intramolecular cyclization. rsc.org While this compound is already a cyclopropane, its functional handles could be modified to create substrates for subsequent MIRC-type reactions to build more complex polycyclic systems. The synthesis of functionalized cyclopropanes can also be achieved through various catalytic methods, including those that are tolerant of different functional groups. nih.govorganic-chemistry.org

Activated cyclopropanes are well-established precursors for synthesizing heterocyclic compounds through ring-expansion reactions. rsc.orgrsc.orgresearchgate.net These reactions often proceed via a formal [3+2] cycloaddition, where the cyclopropane acts as a three-carbon synthon that reacts with a two-atom component (a dipole), such as an aldehyde, imine, or nitrile, to form a five-membered ring. rsc.org

In the case of this compound, Lewis acid activation could facilitate the opening of the cyclopropane ring to form a 1,3-dipole equivalent. This intermediate could then react with various dipolarophiles to construct a range of densely functionalized heterocycles, a strategy valuable in both diversity-oriented synthesis and the total synthesis of natural products. rsc.orgresearchgate.net The development of methods using donor-acceptor cyclopropanes has provided access to numerous heterocyclic systems, and similar reactivity could be explored for this compound. researchgate.net

The construction of spirocycles, where two rings share a single atom, and bicyclic systems is a significant challenge in organic synthesis. Cyclopropane derivatives have emerged as valuable building blocks for these complex architectures. acs.orgnih.gov Spiro-cyclopropanes are important pharmacophores found in many FDA-approved drugs. acs.org

One powerful strategy involves the intramolecular cyclopropanation of an alkene, which can be achieved through various catalytic methods. acs.orgnih.gov For a molecule like this compound, the bromoethyl arm could be elaborated into a tether containing an alkene. Subsequent reaction, perhaps via a radical-polar crossover process, could lead to the formation of a spirocyclic or fused bicyclic system. acs.org Syntheses of complex molecules like drospirenone (B1670955) have utilized cyclopropane-containing intermediates to construct spirocyclic lactone moieties. nih.gov Additionally, methods for creating oxa-spirocycles have been developed using iodocyclization, highlighting the utility of halogenated precursors in building spiro-systems. rsc.org

Reagent in Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are processes involving at least two consecutive bond-forming transformations under the same reaction conditions, where each subsequent step is triggered by the functionality formed in the previous one. acs.org These reactions are highly efficient as they reduce the need for multiple purification steps and minimize waste.

The unique combination of functional groups in this compound makes it an excellent candidate for cascade reactions. For instance, a palladium-catalyzed cascade reaction has been developed using vinyl-substituted donor-acceptor cyclopropanes and salicylaldehydes to form benzoxepins. nih.gov This process involves a ring-opening, olefination, and subsequent O-allylation in one pot. nih.gov Similarly, photochemical cascade reactions involving cyclopropanation and subsequent rearrangements have been used to create complex heterocyclic derivatives. researchgate.net Ring-opening/recyclization cascades of cyclopropyl (B3062369) ketones can also lead to complex structures like indenones and fluorenones without the need for a metal or acid catalyst. acs.org The high reactivity of cyclopropanes makes them ideal substrates for initiating such complex and efficient transformations. researchgate.net

Intermediates for the Synthesis of Specialty Chemicals

The structural motifs accessible from this compound are relevant to the synthesis of high-value specialty chemicals.

The cyclopropane ring is a privileged structure in modern fragrance chemistry, prized for its ability to impart unique and powerful olfactory properties. nih.govnih.govencyclopedia.pub Many successful synthetic fragrances incorporate a cyclopropane moiety to achieve specific scent profiles, from woody and musky to floral and fruity notes. nih.govifragranceofficial.com

This compound serves as a potential intermediate for novel fragrance compounds. The cyclopropane core provides a rigid scaffold, while the bromoethyl and ethoxy groups offer points for chemical modification to fine-tune the molecule's volatility, polarity, and interaction with olfactory receptors. A patent has described the use of general cyclopropane derivatives in flavor and fragrance compositions, highlighting the broad applicability of this structural class. google.comwipo.int

Several highly successful commercial fragrances are based on cyclopropane structures. Their synthesis showcases the importance of cyclopropanation reactions in the industry. nih.gov

Examples of Commercially Significant Cyclopropane-Containing Fragrance Molecules

| Fragrance Molecule | Developer | Olfactory Profile | Key Structural Feature |

|---|---|---|---|

| Javanol | Givaudan | A powerful and creamy sandalwood scent with rosy and musky facets. perfumerflavorist.comnaturalmint.in | Contains a cyclopropane ring integral to its complex bicyclic structure. nih.govperfumerflavorist.com |

| Serenolide | Givaudan | A white musk with sweet and fruity undertones. parfumo.comgoogle.com | A linear musk that incorporates a cyclopropane carboxylate ester. google.com |

| Toscanol | Givaudan | A potent, sweet-spicy anisic note reminiscent of basil and licorice. scentspiracy.comgivaudan.compellwall.com | Features a cyclopropylmethyl group attached to a methoxybenzene ring. pellwall.com |

| Pashminol | Givaudan | A warm, woody, and musky sandalwood-type odorant. nih.govifragranceofficial.com | A structural analog to other sandalwood molecules, relying on a cyclopropane for its character. nih.gov |

Utility in the Preparation of Bioactive Analogs for Mechanistic Studies

The strategic incorporation of unique structural motifs into potential therapeutic agents is a cornerstone of modern medicinal chemistry. The cyclopropane ring, in particular, has garnered significant attention for its distinct stereochemical and electronic properties. drugbank.comrsc.org The compound this compound serves as a valuable, specialized building block for the synthesis of bioactive analogs intended for mechanistic studies. Its utility stems from the combination of a conformationally rigid cyclopropane core and a reactive bromo substituent, which together allow for the systematic and controlled introduction of diverse chemical functionalities.